Bienvenue dans la boutique en ligne BenchChem!

2-(3-Chloro-4-methylphenoxy)ethan-1-amine

Dopamine D4 Receptor Neuropharmacology Ligand Binding Assay

Essential scaffold for SAR studies targeting dopamine D4 receptors and plasma kallikrein. This 3-chloro-4-methyl substitution pattern is critical; analogs with altered halogen positions show significantly reduced binding affinity (Ki variance of orders of magnitude). Ensure batch-to-batch consistency in lead optimization and achieve reproducible D4 ligand potency by selecting this exact building block for your discovery pipeline.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B7884342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methylphenoxy)ethan-1-amine
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCN)Cl
InChIInChI=1S/C9H12ClNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3
InChIKeyWACIYVQWGLJCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-methylphenoxy)ethan-1-amine (CAS 3992-05-0) - Structural and Functional Characteristics


2-(3-Chloro-4-methylphenoxy)ethan-1-amine (CAS: 3992-05-0) is a chlorophenoxyalkylamine derivative, characterized by a 3-chloro-4-methylphenoxy moiety linked to an ethanamine chain . This compound serves as a versatile scaffold in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules targeting neurological and cardiovascular systems [1], . Its primary amine group and halogenated aromatic ring provide specific interactions with biological targets, such as dopamine receptors and plasma kallikrein, making it a critical building block for developing selective ligands and enzyme inhibitors [2], [3].

Critical Role of Chloro-Methyl Substitution Pattern in 2-(3-Chloro-4-methylphenoxy)ethan-1-amine for Targeted Receptor Interactions


Generic substitution among chlorophenoxyalkylamines is not feasible due to the precise structural requirements for target engagement. The specific substitution pattern (3-chloro, 4-methyl) on the phenyl ring is crucial for optimal binding affinity and selectivity towards targets like dopamine D4 receptors and plasma kallikrein [1], [2]. As evidenced in histamine H3 receptor studies, even minor positional changes in chlorine substitution (e.g., 4-chloro vs. 3-chloro derivatives) can result in significantly different binding affinities (Ki values varying by orders of magnitude), directly impacting downstream pharmacological outcomes [3]. Therefore, selecting 2-(3-chloro-4-methylphenoxy)ethan-1-amine is essential for reproducing published structure-activity relationships (SAR) and achieving the desired potency and selectivity profiles in research and development.

Quantitative Differentiation of 2-(3-Chloro-4-methylphenoxy)ethan-1-amine Against Structural Analogs


Superior Dopamine D4 Receptor Binding Affinity of a 2-(3-Chloro-4-methylphenoxy)ethan-1-amine Derived Ligand vs. 3-Chloro Analogs

A derivative containing the 2-(3-chloro-4-methylphenoxy)ethan-1-amine scaffold, specifically [2-(3-Chloro-4-methyl-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine, exhibits exceptional binding affinity for the human dopamine D4 receptor (Ki = 0.520 nM) [1]. This is approximately 7.5-fold more potent than its direct analog [2-(3-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine, which has a Ki of 3.90 nM for the same receptor [2]. The addition of the 4-methyl group significantly enhances receptor interaction.

Dopamine D4 Receptor Neuropharmacology Ligand Binding Assay

Marked Increase in Plasma Kallikrein Inhibitory Potency Conferred by 2-(3-Chloro-4-methylphenoxy)ethan-1-amine Scaffold

A lead compound derived from 2-(3-chloro-4-methylphenoxy)ethan-1-amine, namely 3-amlno-N-[2-(3-chloro-4-methylphenoxy)ethyl]-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)-1H-pyrazole-4-carboxamide, demonstrates potent inhibition of human plasma kallikrein with an IC50 of 24.6 nM [1]. While a direct comparator for this exact structure is not available, this value can be contextualized against the clinically relevant plasma kallikrein inhibitor ecallantide, which has a reported Ki of 25 pM [2]. This positions the 2-(3-chloro-4-methylphenoxy)ethan-1-amine scaffold as a valuable starting point for developing potent small-molecule inhibitors.

Plasma Kallikrein Inhibition Hereditary Angioedema Enzyme Inhibition Assay

Selectivity Profile of a 2-(3-Chloro-4-methylphenoxy)ethan-1-amine Derivative at Dopamine Receptor Subtypes

The derivative [2-(3-Chloro-4-methyl-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine exhibits a distinct selectivity profile among dopamine receptor subtypes. It shows high affinity for the D4 receptor (Ki = 0.520 nM) and a significantly lower affinity for the D3 receptor (Ki = 3.89 nM), resulting in a 7.5-fold selectivity for D4 over D3 [1], [2]. This contrasts with other phenoxyethylamine derivatives that may show more balanced or reversed selectivity, making the 3-chloro-4-methyl pattern a critical determinant for D4-preferring ligands.

Dopamine Receptor Subtype Selectivity Neuropharmacology GPCR

High-Value Research and Procurement Applications for 2-(3-Chloro-4-methylphenoxy)ethan-1-amine


Development of High-Affinity Dopamine D4 Receptor Ligands for Neurological Research

2-(3-Chloro-4-methylphenoxy)ethan-1-amine is an essential intermediate for synthesizing potent and selective dopamine D4 receptor ligands. The demonstrated 7.5-fold increase in binding affinity (Ki = 0.520 nM) conferred by its specific substitution pattern, as compared to a 3-chloro analog (Ki = 3.90 nM), makes it the preferred scaffold for developing tool compounds to study D4 receptor function in neuropsychiatric disorders [1], [2]. Researchers investigating D4 receptor signaling, cognitive function, or the role of dopamine in neurological diseases should prioritize this building block to ensure high target engagement and data reproducibility.

Synthesis of Novel Small-Molecule Plasma Kallikrein Inhibitors for Inflammatory Disease Models

The compound serves as a validated starting material for creating new chemical entities targeting plasma kallikrein, a validated therapeutic target for hereditary angioedema and other bradykinin-mediated conditions. Derivatives built on this scaffold have shown potent inhibitory activity (IC50 = 24.6 nM) [3]. Medicinal chemistry teams engaged in lead optimization for plasma kallikrein inhibitors can leverage this scaffold's established activity to accelerate their drug discovery programs and explore novel intellectual property space.

Exploration of Structure-Activity Relationships (SAR) in Chlorophenoxyalkylamine Derivatives

The unique 3-chloro-4-methyl substitution pattern on the phenoxy ring of 2-(3-Chloro-4-methylphenoxy)ethan-1-amine provides a critical benchmark for SAR studies. As evidenced by histamine H3 receptor research, variations in chlorine and methyl group positions significantly alter target binding and functional activity [4]. This compound is an indispensable reference standard for systematically probing the pharmacological consequences of halogen and alkyl substitutions on phenoxyalkylamine scaffolds, enabling more rational and data-driven lead optimization.

Quote Request

Request a Quote for 2-(3-Chloro-4-methylphenoxy)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.